

discovery and history of 1,1-dipropoxyethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Dipropoxyethane**

Cat. No.: **B089816**

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of **1,1-Dipropoxyethane**

Introduction

1,1-Dipropoxyethane, also known by its common name acetaldehyde dipropyl acetal, is an organic compound with the chemical formula $C_8H_{18}O_2$. It belongs to the acetal class of organic compounds, which are characterized by a carbon atom bonded to two alkoxy groups. Acetals are significant in organic synthesis, often employed as protecting groups for aldehydes due to their stability under neutral or basic conditions and their facile removal in acidic environments. This guide provides a comprehensive overview of the historical discovery, synthesis, and chemical properties of **1,1-dipropoxyethane**, tailored for researchers, scientists, and professionals in drug development.

Historical Context: The Emergence of Acetal Chemistry

The foundations of acetal chemistry were laid in the 19th century with the pioneering work of chemists such as Alexander Williamson and Charles-Adolphe Wurtz. Their research into the nature of ethers and the reactions of aldehydes provided the fundamental understanding necessary for the eventual synthesis of acetals. The classic method for acetal formation, known as acetalization, involves the acid-catalyzed reaction of an aldehyde with two equivalents of an alcohol. This reversible reaction necessitates the removal of water to drive the chemical equilibrium toward the acetal product.

The Discovery and First Synthesis of 1,1-Dipropoxyethane

While the general principles of acetal synthesis were understood in the 19th and early 20th centuries, the first documented synthesis of **1,1-dipropoxyethane** is attributed to Homer Post in 1936. In his paper published in The Journal of Organic Chemistry, titled "The Chemistry of the Acetals. Part I. A New Method of Preparation," Post described the successful synthesis of acetaldehyde di-n-propylacetal with a reported yield of 80%.

Although the full experimental text from Post's 1936 publication is not readily accessible in modern digital archives, the general experimental approach for synthesizing simple acyclic acetals during that period is well-documented in the chemical literature.

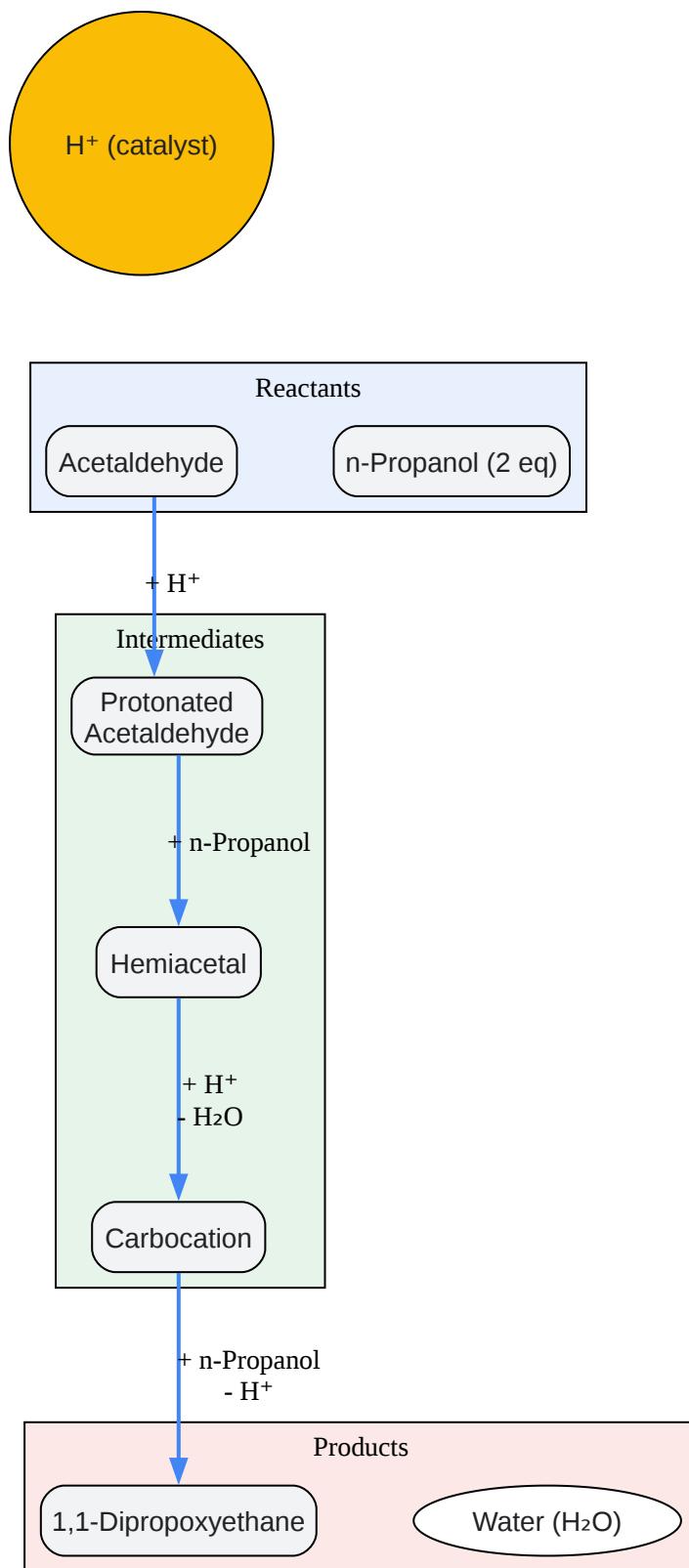
Reconstructed Historical Experimental Protocol

Based on the common laboratory practices of the era, a probable method for the first synthesis of **1,1-dipropoxyethane** would have been as follows:

- **Reactant Preparation:** A reaction vessel would be charged with acetaldehyde and a stoichiometric excess of n-propanol.
- **Catalyst Introduction:** A catalytic amount of a strong mineral acid, such as sulfuric acid (H_2SO_4) or anhydrous hydrogen chloride (HCl), would be carefully added to the alcoholic mixture.
- **Reaction Execution:** The mixture would be allowed to react, likely with stirring, at or near room temperature for an extended period to facilitate the formation of the hemiacetal intermediate and its subsequent conversion to the acetal.
- **Equilibrium Shift:** To drive the reaction to completion, the water produced during the reaction would be removed. This could have been achieved by the addition of a dehydrating agent, such as anhydrous calcium chloride ($CaCl_2$), or through azeotropic distillation.
- **Neutralization and Workup:** Upon completion of the reaction, the acid catalyst would be neutralized by the addition of a weak base, such as sodium carbonate (Na_2CO_3) solution. The resulting mixture would then be transferred to a separatory funnel, and the organic layer containing the crude acetal would be separated from the aqueous layer.

- Purification: The crude **1,1-dipropoxyethane** would be washed with water to remove any residual water-soluble impurities. The organic layer would then be dried over an anhydrous salt (e.g., anhydrous magnesium sulfate or sodium sulfate) and purified by fractional distillation to yield the final product.

Quantitative Data

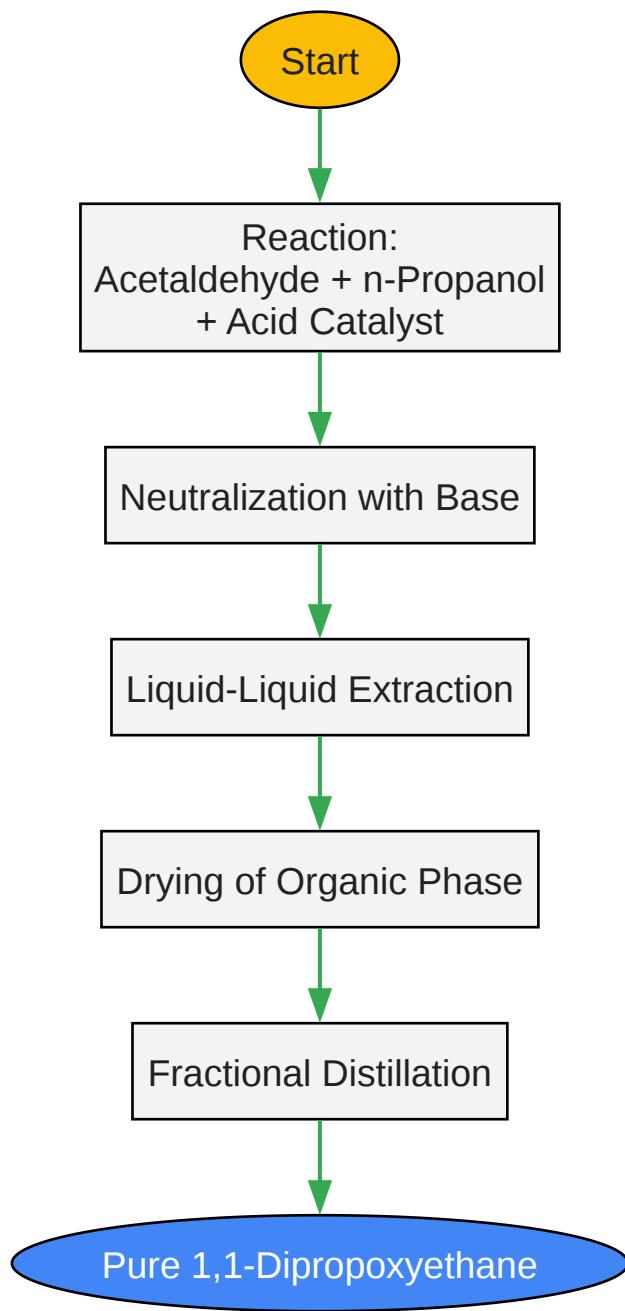

The following table summarizes the key physicochemical properties of **1,1-dipropoxyethane**, based on contemporary data.

Property	Value
Molecular Formula	C ₈ H ₁₈ O ₂
Molecular Weight	146.23 g/mol
Boiling Point	147 °C (at 759 Torr)
Density	0.841 g/cm ³ (at 20 °C)
Refractive Index (n _D)	1.4017 (at 20 °C)
Flash Point	30.4 °C
CAS Registry Number	105-82-8

Mandatory Visualizations

Synthesis Pathway of 1,1-Dipropoxyethane

The following diagram illustrates the acid-catalyzed reaction mechanism for the formation of **1,1-dipropoxyethane** from acetaldehyde and n-propanol.



[Click to download full resolution via product page](#)

Caption: Acid-catalyzed synthesis of **1,1-diproxyethane**.

General Experimental Workflow

This diagram outlines the logical steps involved in a typical laboratory synthesis and purification of an acetal like **1,1-dipropoxyethane**.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for acetal synthesis.

- To cite this document: BenchChem. [discovery and history of 1,1-dipropoxyethane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089816#discovery-and-history-of-1-1-dipropoxyethane\]](https://www.benchchem.com/product/b089816#discovery-and-history-of-1-1-dipropoxyethane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com